molecular formula C15H11F3N4O2 B2806606 1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide CAS No. 1396558-76-1

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide

Cat. No. B2806606
CAS RN: 1396558-76-1
M. Wt: 336.274
InChI Key: HAEPDAHUHDYNAE-UHFFFAOYSA-N
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Description

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of pyrazine and azetidine compounds, showing significant antimicrobial and antifungal activities. For example, derivatives of 2-azetidinone, synthesized from pyrazine dicarboxylic acid, exhibited excellent antibacterial and antifungal properties. These compounds were obtained through cycloaddition reactions involving Schiff bases derived from pyrazine-2,3-dicarboxylic acid, demonstrating a potential route for developing new antimicrobial agents (Ayyash & Habeeb, 2019). Similarly, pyrazine-2-substituted carboxamide derivatives have been synthesized and shown to inhibit the growth of Leuconostoc mesenteroides, a bacterium of interest in the food industry, along with other microbial activities (El-Wahab et al., 2006).

Synthetic Applications

The synthesis of novel compounds based on the pyrazine moiety is a key area of research. One study involved the synthesis of pyrazinamide derivatives as growth inhibitors of Leuconostoc mesenteroides and other microorganisms, showcasing the versatility of pyrazine derivatives in generating bioactive molecules (Abdelwahab et al., 2007). Moreover, the synthesis of pyrazole and pteridine derivatives from amidinoacetamides indicates the chemical flexibility of incorporating the pyrazine ring into various heterocyclic frameworks, potentially leading to new drugs or materials (Keir et al., 1977).

Cytotoxicity and Cancer Research

Pyrazine derivatives have also been explored for their cytotoxic properties against cancer cells. For instance, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of pyrazine-based compounds in cancer research (Hassan et al., 2014).

properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c16-9-1-2-10(13(18)12(9)17)21-14(23)8-6-22(7-8)15(24)11-5-19-3-4-20-11/h1-5,8H,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEPDAHUHDYNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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